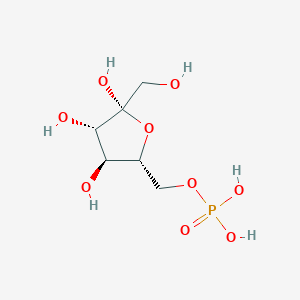

beta-D-Fructose 6-phosphate

説明

Beta-D-Fructose 6-phosphate, also known as 6-O-phosphono-b-D-fructofuranose or b-D-fructose 6-phosphoric acid, belongs to the class of organic compounds known as pentose phosphates. These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). This compound has been found in human prostate tissue. Within the cell, this compound is primarily located in the cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans. This compound participates in a number of enzymatic reactions. In particular, this compound can be biosynthesized from D-fructose; which is mediated by the enzyme hexokinase-2. In addition, this compound can be converted into glucose 6-phosphate through its interaction with the enzyme glucose-6-phosphate isomerase. In humans, this compound is involved in the starch and sucrose metabolism pathway. This compound is also involved in several metabolic disorders, some of which include the mucopolysaccharidosis vi. sly syndrome pathway, the glycogenosis, type vi. hers disease pathway, sucrase-isomaltase deficiency, and glycogen synthetase deficiency.

Beta-D-fructofuranose 6-phosphate is a D-fructofuranose 6-phosphate with a beta-configuration at the anomeric position. It has a role as a mouse metabolite. It derives from a beta-D-fructofuranose. It is a conjugate acid of a beta-D-fructofuranose 6-phosphate(2-).

生物活性

Beta-D-Fructose 6-phosphate (β-D-F6P) is an important metabolite in carbohydrate metabolism, acting as a substrate in various biochemical pathways. This article explores its biological activity, enzymatic interactions, and implications in metabolic processes.

Chemical Structure and Properties

- Chemical Formula : C₆H₁₃O₉P

- Molecular Weight : 260.1358 g/mol

- Anomers : β-D-F6P is one of two anomers of fructose 6-phosphate, the other being alpha-D-fructose 6-phosphate (α-D-F6P).

Enzymatic Functions

β-D-F6P serves as a substrate for several key enzymes involved in metabolic pathways:

| Enzyme | Function |

|---|---|

| Fructose-1,6-bisphosphatase | Converts β-D-F6P to fructose-1,6-bisphosphate |

| Pyruvate kinase (isozymes R/L) | Catalyzes the conversion of phosphoenolpyruvate to pyruvate |

| Hexokinase (type I) | Phosphorylates glucose to glucose-6-phosphate |

| Fructose-bisphosphate aldolase A | Involved in the cleavage of fructose-bisphosphate |

| Glyceraldehyde-3-phosphate dehydrogenase | Catalyzes the oxidation of glyceraldehyde-3-phosphate |

These enzymes highlight the role of β-D-F6P in glycolysis and gluconeogenesis.

1. Glycolytic Pathway

β-D-F6P is a crucial intermediate in the glycolytic pathway, where it is converted to fructose-1,6-bisphosphate by phosphofructokinase (PFK). This reaction is a major regulatory step in glycolysis, influencing energy production under varying physiological conditions. PFK activity is notably enhanced by fructose-2,6-bisphosphate (F2,6BP), which is synthesized from β-D-F6P. This reciprocal relationship between β-D-F6P and F2,6BP underscores its significance in cellular energy metabolism .

2. Glucocorticoid Activation

Recent studies have indicated that β-D-F6P can substitute for glucose-6-phosphate (G6P) in glucocorticoid activation processes. In particular, it interacts with hexose-6-phosphate dehydrogenase (H6PD) within the endoplasmic reticulum, facilitating local glucocorticoid activation through NADPH generation. This mechanism highlights its potential role in metabolic syndrome pathogenesis linked to fructose consumption and glucocorticoid activity .

3. Regulatory Mechanisms

The regulation of β-D-F6P levels is critical for maintaining metabolic homeostasis. Hormonal influences, such as those from glucagon and insulin, modulate the synthesis and degradation pathways involving β-D-F6P. For instance, glucagon promotes the phosphorylation of PFK, reducing its affinity for F2,6BP and subsequently lowering glycolytic flux .

Case Study 1: Metabolic Syndrome Implications

A study examined the role of β-D-F6P in white adipose tissue concerning glucocorticoid activation. The findings suggested that increased levels of β-D-F6P were associated with enhanced glucocorticoid activation via H6PD, potentially contributing to the development of metabolic syndrome through altered lipid metabolism and insulin sensitivity .

Case Study 2: Enzyme Interaction Dynamics

Research has shown that β-D-F6P acts as a substrate for various enzymes involved in carbohydrate metabolism. For example, it has been demonstrated that phosphomannose isomerase utilizes β-D-F6P as a substrate, indicating its broader involvement in glycan biosynthesis pathways .

科学的研究の応用

Metabolic Role and Enzymatic Interactions

β-D-F6P serves as an important substrate for several key enzymes involved in glycolysis and gluconeogenesis. Notably, it is a substrate for:

- Fructose-1,6-bisphosphatase : Involved in gluconeogenesis, converting fructose-1,6-bisphosphate to fructose-6-phosphate.

- Hexokinase : Catalyzes the phosphorylation of glucose and fructose.

- Pyruvate Kinase : Plays a role in the final steps of glycolysis.

These interactions highlight β-D-F6P's central role in carbohydrate metabolism and energy production .

Role in Glucocorticoid Activation

Recent studies have shown that β-D-F6P can substitute for glucose-6-phosphate (G6P) in maintaining the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial for the activation of glucocorticoids, which are implicated in metabolic syndrome pathogenesis. The ability of β-D-F6P to promote glucocorticoid activation suggests its potential role in metabolic disorders .

Applications in Microbial Metabolism

In microbiology, β-D-F6P has been studied for its role in the metabolism of various microorganisms. For instance:

- Bifidobacterium spp. : Research indicates that strains with acquired bile resistance exhibit altered membrane-associated protein profiles, including increased activity of fructose-6-phosphate phosphoketolase. This enzyme is essential for carbohydrate catabolism in these bacteria, enhancing glucose consumption rates .

Structural Studies and Binding Affinities

Structural studies have provided insights into how β-D-F6P interacts with phosphofructokinase (PFK), a key regulatory enzyme in glycolysis. Mutational analyses have demonstrated that specific residues within PFK are critical for binding β-D-F6P, influencing both catalytic activity and allosteric regulation .

Case Study 1: Glucocorticoid Activation Mechanism

A study demonstrated that β-D-F6P effectively maintains the reductase activity of 11β-HSD1 under conditions where G6P is absent. This finding suggests that β-D-F6P could be targeted for therapeutic strategies aimed at metabolic syndrome management .

Case Study 2: Microbial Resistance Mechanisms

In Bifidobacterium bifidum, the enhanced activity of fructose-6-phosphate phosphoketolase was linked to increased bile resistance. This adaptation underscores the importance of β-D-F6P in microbial survival and metabolic flexibility under stress conditions .

Data Table: Enzymatic Interactions with β-D-F6P

| Enzyme | Reaction Type | Role of β-D-F6P |

|---|---|---|

| Fructose-1,6-bisphosphatase | Gluconeogenesis | Substrate for conversion to F6P |

| Hexokinase | Glycolysis | Phosphorylation of F6P |

| Pyruvate Kinase | Glycolysis | Final step conversion |

| Fructose-bisphosphate aldolase | Glycolysis | Conversion involving F6P |

化学反応の分析

From Glucose 6-Phosphate

Enzyme : Phosphoglucose isomerase (EC 5.3.1.9)

Reaction :

Role : Reversible isomerization critical for glycolysis entry .

From Mannose 6-Phosphate

Enzyme : Mannose-6-phosphate isomerase (EC 5.3.1.8)

Reaction :

Role : Connects mannose metabolism to glycolysis .

From Sorbitol 6-Phosphate

Enzyme : Sorbitol-6-phosphate 2-dehydrogenase (EC 1.1.1.140)

Reaction :

Role : Links polyol metabolism to glycolysis .

Phosphorylation to Fructose 1,6-Bisphosphate

Enzyme : Phosphofructokinase (EC 2.7.1.11)

Reaction :

Role : Commits glucose to glycolysis; regulated by ATP/AMP levels .

Hydrolysis in Gluconeogenesis

Enzyme : Fructose-1,6-bisphosphatase (FBPase; EC 3.1.3.11)

Reaction :

Mechanism :

-

SN2 nucleophilic attack : A hydroxide ion (activated by Mg²⁺ and Asp74 ) displaces the C1 phosphate group.

-

Transition state : Pentavalent phosphate intermediate stabilized by three divalent metal ions (Mg²⁺/Mn²⁺) .

Transaldolase-Mediated Transfer

Enzyme : Transaldolase (EC 2.2.1.2)

Reaction :

Role : Generates precursors for nucleotide synthesis .

Catalytic Residues and Metal Coordination in FBPase

| Residue | Role |

|---|---|

| Asp74 | Activates water via proton abstraction |

| Glu98 | Polarizes nucleophilic water |

| Mg²⁺/Mn²⁺ | Stabilizes negative charges in transition state |

Mechanistic Steps :

-

Substrate binding : Fructose 1,6-bisphosphate coordinates with three metal ions.

-

Nucleophilic attack : Asp74 deprotonates water, generating a hydroxide ion for SN2 displacement of the C1 phosphate .

-

Product release : Phosphate and β-D-F6P dissociate, regenerating the enzyme .

Metabolic Pathways

-

Glycolysis : Converted to fructose 1,6-bisphosphate via phosphofructokinase .

-

Gluconeogenesis : Generated from fructose 1,6-bisphosphate via FBPase .

-

Pentose Phosphate Pathway : Produced via transaldolase activity .

Regulatory Interactions

| Enzyme | Activators | Inhibitors |

|---|---|---|

| Phosphofructokinase | AMP, Fructose 2,6-bisphosphate | ATP, Citrate |

| FBPase | Citrate | AMP, Fructose 2,6-bisphosphate |

Cross-regulation : Fructose 2,6-bisphosphate reciprocally regulates phosphofructokinase (activates) and FBPase (inhibits), ensuring pathway coordination .

特性

IUPAC Name |

[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWGXPAPYGQALX-ARQDHWQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90889361 | |

| Record name | D-Fructose, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Beta-D-Fructose 6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

643-13-0 | |

| Record name | D-Fructose, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of β-D-Fructose 6-phosphate in liver regeneration, and how do Angelica sinensis polysaccharide (ASP) and Astragalus membranaceus polysaccharide (AMP) influence this process?

A1: β-D-Fructose 6-phosphate is a key intermediate in glycolysis, a metabolic pathway crucial for energy production in cells. Research suggests that ASP and AMP can accelerate liver regeneration after hepatectomy, partly by enhancing glycolysis. [] This enhanced glycolysis leads to increased levels of β-D-Fructose 6-phosphate and lactate, indicating increased metabolic activity supporting liver regeneration. [] This process appears to be mediated by the JAK2/STAT3/HK2 pathway, with HK2 (Hexokinase 2) playing a crucial role in regulating glycolysis and responding to ASP-AMP treatment. []

Q2: How does silibinin, a compound found in milk thistle, impact the levels of β-D-Fructose 6-phosphate in the rumen, and what are the implications for methane production?

A2: Studies show that silibinin can alter rumen fermentation, ultimately reducing methane production. [] Interestingly, silibinin supplementation leads to an upregulation of several ruminal metabolites, including β-D-Fructose 6-phosphate. [] This suggests that silibinin may be influencing carbohydrate metabolism within the rumen microbiome. While the exact mechanism behind this upregulation and its link to methane reduction requires further investigation, it highlights the potential of silibinin as a methane inhibitor. []

Q3: Can you explain the connection between β-D-Fructose 6-phosphate and bull fertility based on seminal plasma metabolomic analysis?

A3: Research indicates that β-D-Fructose 6-phosphate plays a significant role in bull fertility. Seminal plasma analysis revealed fructose as the most abundant metabolite, with higher levels observed in high-fertility bulls. [] This high concentration of fructose is converted to β-D-Fructose 6-phosphate, a crucial step in providing energy for sperm motility and function. [] This suggests that adequate levels of β-D-Fructose 6-phosphate, derived from fructose metabolism, are essential for optimal bull fertility.

Q4: How does UV-B radiation affect the levels of β-D-Fructose 6-phosphate in Porphyra haitanensis, a red algae species, and what does this tell us about its stress response?

A4: Exposure to UV-B radiation has been shown to impact the metabolism of Porphyra haitanensis. Specifically, short-term enhanced UV-B radiation leads to increased levels of sucrose, D-glucose-6-phosphate, and β-D-Fructose 6-phosphate. [] This suggests an active carbohydrate metabolism response, likely to maintain energy supply and fuel various metabolic processes that are crucial for adapting and coping with the stress induced by UV-B exposure. []

Q5: How does mitochondrial phosphoenolpyruvate carboxykinase (PCK2) interact with β-D-Fructose 6-phosphate in the context of kidney renal clear cell carcinoma (KIRC)?

A5: While the provided abstracts don't directly link PCK2 and β-D-Fructose 6-phosphate interaction in KIRC, they offer valuable insights. PCK2 is a key enzyme in gluconeogenesis, a pathway that generates glucose from non-carbohydrate sources. [] This pathway is often dysregulated in cancer, including KIRC. β-D-Fructose 6-phosphate, a key glycolytic intermediate, can be converted to glucose-6-phosphate, which can then be utilized in gluconeogenesis. It is plausible that PCK2 activity could influence the flow of metabolites, including those derived from β-D-Fructose 6-phosphate, impacting KIRC cell energy metabolism and potentially contributing to tumor progression. [] Further research is needed to elucidate the specific interaction between PCK2 and β-D-Fructose 6-phosphate in KIRC.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。